

Spectroscopic Characterization of 5-Bromo-N2-methylpyridine-2,3-diamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-N2-methylpyridine-2,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-N2-methylpyridine-2,3-diamine**. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally analogous compounds to predict and outline the expected spectroscopic properties. Detailed experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to facilitate the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **5-Bromo-N2-methylpyridine-2,3-diamine** and its close structural analogs. This comparative approach allows for a more informed interpretation of experimental results.

Table 1: Predicted ^1H NMR and ^{13}C NMR Data for **5-Bromo-N2-methylpyridine-2,3-diamine** and Analogs

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
5-Bromo-N2-methylpyridine-2,3-diamine (Predicted)	CDCl ₃	Pyridine-H: ~7.5-8.5 (2H, m), NH ₂ : broad s, NH: broad s, CH ₃ : ~2.8-3.2 (3H, s)	C-Br: ~110-120, C-NH ₂ : ~140-150, C-NHCH ₃ : ~150-160, Pyridine-C: ~120-145, CH ₃ : ~25-35
5-Bromo-2-methylpyridin-3-amine	CDCl ₃	Pyridine-H: 7.8 (s, 1H), 7.38 (s, 1H), CH ₃ : 2.6 (s, 3H)[1]	Not explicitly provided for this isomer combination.
N-[5-Bromo-2-methylpyridine-3-yl]acetamide	CDCl ₃ + CD ₃ OD	Pyridine-H: 7.8 (s, 1H), 7.38 (s, 1H), CH ₃ (ring): 2.6 (s, 3H), CH ₃ (acetyl): 2.45 (s, 3H) [1]	169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5[1]
5-Bromopyridine-2,3-diamine	Not specified	Not available	Spectra available but peaks not assigned[2]

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data

Compound	Ionization Mode	Mass-to-Charge Ratio (m/z)	Key IR Absorptions (cm ⁻¹)
5-Bromo-N2-methylpyridine-2,3-diamine (Predicted)	ESI+	[M+H] ⁺ ≈ 202.0/204.0 (due to Br isotopes)	N-H stretching: 3200-3500, C-H stretching: 2850-3000, C=C/C=N stretching: 1550-1650, C-N stretching: 1250-1350, C-Br stretching: 500-650
N-[5-Bromo-2-methylpyridine-3-yl]acetamide	EI	[M+H] ⁺ = 229, [M-CH ₃] ⁺ = 207, [M-Br] ⁺ = 150[1]	Not available
5-Bromopyridine-2,3-diamine	GC-MS	Top Peak m/z = 187[2]	KBr WAFER and ATR-IR spectra available[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

- Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Electrospray Ionization (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.
- High-Resolution Mass Spectrometry (HRMS):
 - For accurate mass measurement and elemental composition determination, perform HRMS analysis using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the confirmation of the molecular formula.

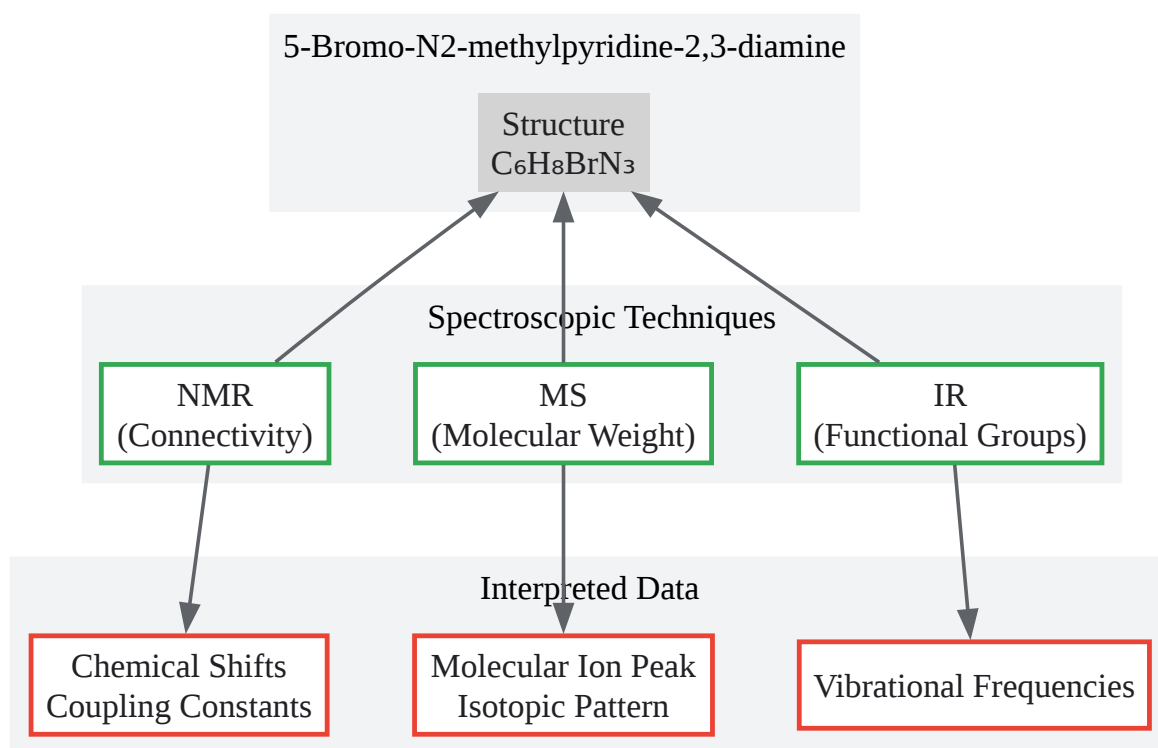
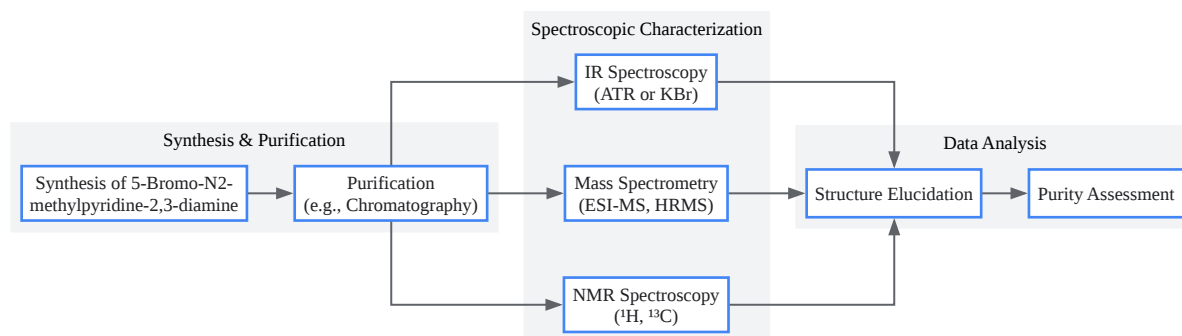
Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR-IR):

- Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
- KBr Pellet Method:
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between spectroscopic data and the molecular structure of **5-Bromo-N2-methylpyridine-2,3-diamine**.



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